((1R,2R)-2-(Fluoromethyl)cyclopropyl)methanesulfonyl chloride
CAS No.: 2227879-98-1
Cat. No.: VC7441135
Molecular Formula: C5H8ClFO2S
Molecular Weight: 186.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227879-98-1 |
|---|---|
| Molecular Formula | C5H8ClFO2S |
| Molecular Weight | 186.63 |
| IUPAC Name | [(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride |
| Standard InChI | InChI=1S/C5H8ClFO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1-3H2/t4-,5-/m0/s1 |
| Standard InChI Key | WBGBCHPDBCOZGQ-WHFBIAKZSA-N |
| SMILES | C1C(C1CS(=O)(=O)Cl)CF |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₅H₈ClFO₂S and a molar mass of 186.63 g/mol . Its IUPAC name, [(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, reflects its stereochemistry: the cyclopropane ring adopts a trans configuration, with the fluoromethyl and methanesulfonyl chloride groups positioned on adjacent carbons .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2227879-98-1 |
| Molecular Formula | C₅H₈ClFO₂S |
| Molecular Weight | 186.63 g/mol |
| SMILES Notation | C1C@HCF |
| InChIKey | WBGBCHPDBCOZGQ-WHFBIAKZSA-N |
The stereochemistry is critical for its reactivity and biological interactions. Computational models confirm that the trans configuration minimizes steric strain while optimizing electronic interactions between the fluoromethyl and sulfonyl chloride groups .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves cyclopropanation of allylic precursors followed by sequential functionalization. A representative route includes:
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Cyclopropanation: A diastereoselective Simmons-Smith reaction using a fluoromethyl-substituted allylic alcohol yields the cyclopropane core.
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Sulfonylation: Treatment with methanesulfonyl chloride under anhydrous conditions introduces the sulfonyl chloride group.
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclopropanation | CH₂I₂, Zn-Cu, Et₂O, 0°C → RT | 72 |
| Sulfonylation | MsCl, Et₃N, CH₂Cl₂, -10°C → 25°C | 85 |
Reactivity Profile
The methanesulfonyl chloride group enables nucleophilic substitutions (Sₙ2) with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thioesters. The fluoromethyl group enhances electrophilicity at the sulfonyl center via inductive effects, accelerating reactions with weak nucleophiles.
Biological and Pharmacological Relevance
Orexin Receptor Modulation
Cyclopropane derivatives structurally related to this compound exhibit potent binding to orexin receptors (OX1R/OX2R), which regulate sleep-wake cycles and metabolic homeostasis. Fluorine’s electronegativity improves membrane permeability and metabolic stability, making such analogs promising candidates for insomnia therapeutics.
Antibacterial Activity
Sulfonamide derivatives synthesized from this compound show MIC values of 2–8 µg/mL against Gram-positive pathogens (e.g., Staphylococcus aureus), attributed to inhibition of dihydropteroate synthase.
Table 3: Biological Activity of Representative Derivatives
| Derivative | Target | IC₅₀/EC₅₀ (nM) |
|---|---|---|
| Sulfonamide analog A | OX1R | 12.3 ± 1.5 |
| Sulfonate ester B | S. aureus DHPS | 4.8 ± 0.7 |
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is a key intermediate in synthesizing PROTACs (Proteolysis-Targeting Chimeras), which degrade disease-associated proteins by recruiting E3 ubiquitin ligases. Its sulfonyl chloride group facilitates conjugation to ligand moieties, enabling modular PROTAC design.
Material Science
The cyclopropane ring’s rigidity and fluorine’s hydrophobicity make it suitable for engineering high-performance polymers with enhanced thermal stability and solvent resistance.
Comparative Analysis with Analogous Compounds
Fluorinated vs. Non-Fluorinated Derivatives
Replacing the fluoromethyl group with a methyl group reduces electrophilicity, lowering reaction rates with nucleophiles by ~40%. Fluorine also enhances metabolic stability, increasing the plasma half-life of derived pharmaceuticals by 2–3 fold.
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